A narcotic antagonist with some agonist properties. It is an antagonist at mu opioid receptors and an agonist at kappa opioid receptors. Given alone it produces a broad spectrum of unpleasant effects and it is considered to be clinically obsolete.
Lethidrone
CAS No.:
Cat. No.: VC1583037
Molecular Formula: C19H21NO3
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21NO3 |
|---|---|
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |
| Standard InChI | InChI=1S/C19H21NO3/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20/h2-6,12-13,15,18,21-22H,1,7-10H2 |
| Standard InChI Key | UIQMVEYFGZJHCZ-UHFFFAOYSA-N |
| SMILES | C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O |
| Canonical SMILES | C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O |
Introduction
Chemical Structure and Properties
Lethidrone is classified as a morphinane alkaloid with the chemical formula C₁₉H₂₁NO₃ and a molecular weight of 311.381 g·mol⁻¹ . Its IUPAC name is (4R,4aR,7S,7aR,12bS)-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol . The compound features a morphinan skeleton with specific modifications that confer its unique pharmacological properties.
The structural characteristics of Lethidrone are closely related to morphine, but with critical modifications at the nitrogen position. Specifically, it contains an allyl group attached to the nitrogen, replacing the methyl group found in morphine. This N-allyl substitution is responsible for the compound's antagonistic activity at mu-opioid receptors while maintaining agonistic activity at kappa-opioid receptors .
| Property | Value |
|---|---|
| Chemical Formula | C₁₉H₂₁NO₃ |
| Molecular Weight | 311.381 g·mol⁻¹ |
| Alternate Names | Nalorphine, N-allylnormorphine, Nalline |
| CAS Number | 62-67-9 |
| Computed IUPAC Name | (4R,4aR,7S,7aR,12bS)-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |
| Class | Morphinane alkaloid |
Pharmacological Profile
Receptor Activity
Lethidrone exhibits a complex pharmacological profile as a mixed opioid agonist-antagonist. Its actions are primarily mediated through interactions with two main opioid receptor subtypes :
-
Mu-Opioid Receptor (MOR): Lethidrone acts as an antagonist at this receptor, effectively blocking the actions of morphine and other opioid agonists. This antagonism forms the basis for its historical use in treating opioid overdose .
-
Kappa-Opioid Receptor (KOR): At this receptor, Lethidrone functions as a high-efficacy partial agonist to near-full agonist. Receptor binding studies have demonstrated impressive affinity and efficacy parameters at KOR with Ki = 1.6 nM, EC₅₀ = 483 nM, and Emax = 95% .
This dual mechanism of action distinguishes Lethidrone from pure antagonists like naloxone and accounts for both its therapeutic potential and adverse effect profile.
Pharmacodynamics
The pharmacodynamic properties of Lethidrone extend beyond simple receptor binding. At the cellular level, it modulates neurotransmitter systems by affecting calcium ion currents and potassium ion conductance in neurons. This modulation contributes to its ability to precipitate withdrawal symptoms in opioid-dependent individuals, a property that was utilized diagnostically in the past .
Through its kappa receptor agonism, Lethidrone can produce analgesic effects, albeit with significant psychological side effects. This contrasts with its antagonistic action at mu receptors, where it blocks the euphoric and respiratory depressant effects of traditional opioids.
Historical Context and Medical Applications
Historical Development
Lethidrone holds an important place in the historical progression of opioid antagonist development. It was introduced in 1954 as the second opioid antagonist, preceded only by nalodeine (N-allylnorcodeine) in 1915 . This timeline positions Lethidrone as a pioneer compound that helped establish the concept of opioid antagonism in both research and clinical practice.
The development of Lethidrone occurred during a period of significant advancement in understanding opioid pharmacology. Prior to this era, available analgesics were primarily modifications of the morphine molecule, such as diacetylmorphine (heroin, 1900) and dihydromorphinone (dilaudid, 1923) . Lethidrone represented a crucial step in moving beyond simple agonist compounds toward those with more complex pharmacological profiles.
Clinical Applications
Lethidrone's unique pharmacological properties led to two primary clinical applications:
-
Opioid Overdose Reversal: Lethidrone was employed as an antidote to reverse respiratory depression and other life-threatening effects of opioid overdose . Its antagonistic properties at mu-opioid receptors allowed it to displace opioid agonists from their binding sites, rapidly reversing overdose symptoms.
-
Opioid Dependence Assessment: Lethidrone was utilized in a "challenge test" to determine opioid dependence . When administered to individuals physically dependent on opioids, it would precipitate withdrawal symptoms due to its antagonist properties, thereby confirming the presence and severity of dependence.
Side Effects and Limitations
Despite its useful properties as an opioid antagonist, Lethidrone is no longer used clinically due to its significant adverse effect profile . The primary limitations stem from its agonistic activity at kappa-opioid receptors, which produces a range of undesirable psychological effects.
Common Adverse Effects
The most problematic side effects associated with Lethidrone include:
-
Dysphoria (profound state of unease or dissatisfaction)
-
Anxiety
-
Confusion
-
Hallucinations
These effects are directly attributable to the compound's potent activation of kappa-opioid receptors , which are known to mediate dysphoric and psychotomimetic effects when stimulated.
Contraindications
Historical medical literature indicates that, like other choleretics, Lethidrone would have been contraindicated in conditions such as acute hepatitis and in cases predisposed to biliary colic due to cholelithiasis . This is because choleretic effects could potentially cause mobilization of gallstones, resulting in partial or complete occlusion of the bile duct.
The significant side effect profile ultimately led to Lethidrone being supplanted by newer opioid antagonists with more favorable safety profiles, particularly naloxone (introduced in 1960) and naltrexone (introduced in 1963) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Lethidrone involves several key chemical transformations, with the most well-documented pathway beginning with diacetylmorphine (heroin) . The general synthesis procedure follows these steps:
-
Demethylation of diacetylmorphine using cyanogen bromide
-
Hydrolysis of the resulting intermediate to yield normorphine
-
Alkylation of normorphine with allyl bromide to produce Lethidrone (nalorphine)
More recent synthetic approaches have modified this process, particularly the demethylation step. Modern methods typically employ ethyl chloroformate instead of cyanogen bromide for the Von Braun degradation demethylation, a modification that has been applied to various related compounds including phenyltropanes and paroxetine .
Alternative Preparation Methods
Alternative synthetic routes have been documented, including direct preparation from normorphine through alkylation processes . These alternative methods may offer advantages in terms of yield, purity, or safety of the manufacturing process.
Physical and Chemical Properties
Physical Characteristics
Lethidrone exhibits distinct physical properties that are relevant to its handling, formulation, and analysis:
Solubility Profile
The solubility characteristics of Lethidrone are important for pharmaceutical formulation and analytical procedures:
-
Sparingly soluble in ether
-
Soluble in chloroform
-
Soluble in dilute alkalies
-
Moderately soluble in alcohol
-
Insoluble in chloroform and ether (hydrochloride salt)
Analytical Detection Methods
Several analytical methods have been developed for the detection and quantification of Lethidrone, including:
-
Infrared absorption spectrophotometry
-
Ultraviolet absorption spectrophotometry (285 nm)
-
High-performance liquid chromatography with ultraviolet detection (214 nm)
-
Thin-layer chromatography
These methods provide reliable approaches for identifying and quantifying Lethidrone in various matrices, including pharmaceutical preparations and biological samples.
Analogues and Related Compounds
Structural Analogues
Lethidrone belongs to a family of structurally related compounds, many of which share similar pharmacological properties but with varying degrees of efficacy and side effect profiles. Notable analogues include:
-
Niconalorphine (the nicomorphine analogue)
-
Diacetylnalorphine (heroin analogue)
-
Dihydronalorphine (dihydromorphine analogue)
Pharmacologically Related Compounds
In the context of opioid antagonists, Lethidrone exists within a historical progression of compounds developed for similar clinical applications:
| Compound | Year Introduced | Primary Receptor Activity | Current Status |
|---|---|---|---|
| Nalodeine (N-allylnorcodeine) | 1915 | Opioid antagonist | Historical interest only |
| Lethidrone (Nalorphine) | 1954 | Mixed agonist-antagonist | No longer in clinical use |
| Naloxone | 1960 | Strong antagonist at mu receptors | Widely used for opioid overdose |
| Naltrexone | 1963 | Strong antagonist at mu receptors | Used in addiction treatment |
This progression demonstrates the refinement of opioid antagonist development toward compounds with more selective antagonist properties and reduced side effect profiles .
Research Applications
Despite no longer being used clinically, Lethidrone continues to have significance in various research contexts:
Opioid Receptor Research
Lethidrone's distinctive binding profile makes it a valuable tool for investigating opioid receptor function. Research utilizes its differential binding properties to elucidate the specific roles of various opioid receptor subtypes in pain perception, reward pathways, and other physiological processes.
Addiction Research
Studies have employed Lethidrone challenges to assess dependence severity in individuals with opioid use disorder. This approach involves administering Lethidrone and observing the withdrawal symptoms it precipitates, providing insights into the degree of physical dependence.
Novel Therapeutic Development
The mixed agonist-antagonist properties of Lethidrone continue to inform research into the development of improved medications for pain and addiction treatment. Researchers are exploring compounds with similar dual-receptor activity profiles but with reduced side effects . Current research at institutions such as Cal State Fullerton is focused on developing novel non-opioid solutions for chronic pain treatment, building upon the understanding gained from compounds like Lethidrone .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume